The synthesis of Ranatuerin-2PLe typically employs solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in a controlled manner. This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support resin. The process begins with the selection of appropriate protecting groups for the amino acids to prevent unwanted reactions during synthesis.
The molecular structure of Ranatuerin-2PLe consists of a sequence of amino acids that form specific secondary structures, primarily alpha-helices. The presence of a "rana box" domain at its C-terminus is characteristic of this family of peptides, contributing to its biological activity.
The amino acid sequence and molecular weight can be determined using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy. For instance, circular dichroism spectroscopy can be employed to analyze the secondary structure by measuring the peptide's optical activity in different solvents .
Ranatuerin-2PLe undergoes several chemical reactions, particularly in its interaction with microbial membranes. The primary reaction involves membrane disruption, where the peptide integrates into lipid bilayers, leading to pore formation and subsequent cell lysis.
The mechanism by which Ranatuerin-2PLe exerts its antimicrobial effects involves several steps:
Studies have shown that treatment with Ranatuerin-2PLe leads to significant cytotoxic effects on various cancer cell lines, indicating its potential therapeutic applications beyond antimicrobial activity .
Ranatuerin-2PLe is characterized by its solubility in aqueous solutions and stability under physiological conditions. Its molecular weight typically ranges around 2000 Daltons.
Ranatuerin-2PLe has several scientific applications:
Ranatuerin-2 peptides constitute a phylogenetically ancient family of host defense molecules prevalent across amphibian lineages, particularly within the Ranidae family. These peptides evolved as critical components of the innate immune system, enabling amphibians like Rana palustris (pickerel frog) to thrive in microbially dense aquatic and terrestrial habitats. The skin secretions containing these peptides serve as a first-line chemical barrier against pathogens encountered in their environments [1] [5]. Ranatuerin-2PLx exemplifies this evolutionary adaptation, featuring conserved structural motifs optimized for membrane disruption across diverse microbial taxa. The persistence of the "rana box" structural domain (a cysteine-bridged loop at the C-terminus) through 100+ million years of anuran evolution underscores its non-redundant functional role in host survival [1] [8]. Genomic analyses reveal that ranatuerin genes exhibit significant diversification via gene duplication events, allowing for species-specific peptide arsenals tailored to ecological challenges [5].
Ranatuerin-2PLx (R2PLx) was first isolated in 2018 from lyophilized skin secretions of Rana palustris using a multifaceted biochemical approach combining "shotgun" cloning, mass spectrometry, and functional screening. The peptide’s discovery emerged from cDNA library analysis that identified a biosynthetic precursor designated preproranatuerin-2. The mature 28-amino acid peptide was subsequently synthesized chemically to confirm structure-activity relationships [1] [6]. Taxonomically, R2PLx belongs to the ranatuerin-2 subfamily characterized by a hexapeptide ring structure (vs. heptapeptide in ranatuerin-1) and limited primary sequence conservation (only 4–5 invariant residues across species). Its identification expanded the known geographical distribution of ranatuerins beyond North American bullfrogs (Rana catesbeiana) and Asian species like Pelophylax nigromaculatus [3] [6]. Nomenclature follows established conventions: "2" denotes subclass, "PL" refers to palustris, and "x" indicates a novel variant.
The dual antimicrobial and anticancer activities of R2PLx address two critical biomedical challenges:
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2